8-Methoxy-chroman-3-carboxylic acid
Overview
Description
8-Methoxy-chroman-3-carboxylic acid is an organic compound with the molecular formula C11H12O4 It is a derivative of chroman, a bicyclic structure consisting of a benzene ring fused to a tetrahydropyran ring
Mechanism of Action
Target of Action
The primary targets of 8-Methoxy-chroman-3-carboxylic acid are caspase-3/7 and β-tubulin . These proteins play a crucial role in cell apoptosis and cell division, respectively. Caspase-3/7 is involved in the execution phase of cell apoptosis, while β-tubulin is a major component of microtubules, which are involved in maintaining cell structure and facilitating cell division .
Mode of Action
This compound interacts with its targets by inducing cell cycle arrest during the G1/S phase and triggering apoptosis in HepG2 cells . It activates caspase3/7 protein and substantially inhibits β-tubulin polymerization activity in HepG2 cells . This interaction results in the inhibition of cell growth and the induction of apoptosis .
Biochemical Pathways
The compound affects the apoptosis pathway and the cell cycle pathway. By activating caspase-3/7, it triggers the apoptosis pathway leading to programmed cell death . By inhibiting β-tubulin polymerization, it disrupts the cell cycle, particularly the transition from the G1 phase to the S phase .
Result of Action
The result of the action of this compound is the significant inhibitory effects on the growth of HepG2 cells, a widely studied liver cancer cell line . It induces cell cycle arrest and triggers apoptosis, leading to a decrease in the proliferation of cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors These may include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the cell type it is acting upon.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-chroman-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-methoxy-2-hydroxybenzaldehyde.
Formation of Chroman Ring: The aldehyde undergoes a cyclization reaction with diethyl malonate in the presence of a base to form the chroman ring.
Carboxylation: The resulting intermediate is then carboxylated to introduce the carboxylic acid group at the 3-position of the chroman ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives such as aldehydes or ketones.
Reduction: Reduced forms like alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-Methoxy-chroman-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence.
Comparison with Similar Compounds
Coumarin: A structurally related compound with a benzene ring fused to an α-pyrone ring.
Chromone: Another related compound with a benzene ring fused to a γ-pyrone ring.
Flavonoids: A class of compounds with similar bicyclic structures and diverse biological activities.
Uniqueness: 8-Methoxy-chroman-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group and carboxylic acid functionality make it a versatile intermediate for further chemical modifications and applications.
Properties
IUPAC Name |
8-methoxy-3,4-dihydro-2H-chromene-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-9-4-2-3-7-5-8(11(12)13)6-15-10(7)9/h2-4,8H,5-6H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXQMXYVEKCYAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCC(C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390332 | |
Record name | 8-Methoxy-chroman-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00390332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108088-19-3 | |
Record name | 8-Methoxy-chroman-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00390332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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